molecular formula C18H30N2O5 B1280830 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester CAS No. 220156-99-0

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester

Cat. No.: B1280830
CAS No.: 220156-99-0
M. Wt: 354.4 g/mol
InChI Key: CECJHYCDLBHBKM-UHFFFAOYSA-N
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Description

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester is a synthetic compound with the molecular formula C18H30N2O5 and a molecular weight of 354.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Backbone: The initial step involves the formation of the backbone structure through a series of condensation reactions. This may involve the use of reagents such as ethylene glycol and amines under controlled temperature and pH conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups, such as the amino and ester groups. This can be achieved through reactions like esterification and amination.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction conditions precisely. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or a drug delivery agent.

    Medicine: Explored for its therapeutic properties, including potential use in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, methyl ester
  • 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, ethyl ester

Uniqueness

Compared to similar compounds, 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

benzyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5/c19-8-4-10-22-12-14-24-15-13-23-11-5-9-20-18(21)25-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECJHYCDLBHBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478580
Record name 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220156-99-0
Record name 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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